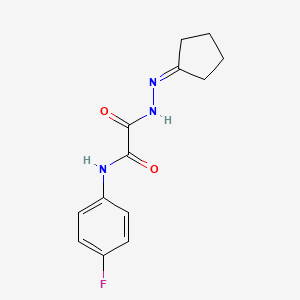![molecular formula C22H24O3 B5172399 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5172399.png)
7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DBCO is a chromenone derivative that has been used in a variety of applications, including chemical biology, bioconjugation, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed that 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one acts as a photoactivatable crosslinker, which can covalently link biomolecules together upon exposure to light. This mechanism has been used to study protein-protein interactions and to identify protein binding partners.
Biochemical and Physiological Effects:
7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been shown to have minimal toxicity in vitro and in vivo. In addition, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been shown to be stable in a variety of biological environments, including serum and cell lysates. These properties make 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one an attractive tool for studying biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is its high efficiency and selectivity in bioconjugation reactions. In addition, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is stable in a variety of biological environments, making it an attractive tool for studying biological systems. However, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has some limitations, including its high cost and the need for specialized equipment for photoactivation.
Zukünftige Richtungen
There are several future directions for the use of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in scientific research. One potential application is in the development of novel therapeutics. 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be conjugated to drugs or drug delivery systems, allowing for targeted delivery to specific cells or tissues. In addition, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be used to study protein-protein interactions and to identify novel drug targets. Finally, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be used in the development of biosensors and diagnostic tools, allowing for the detection of specific biomolecules in biological samples.
Conclusion:
In conclusion, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been used in a variety of applications, including bioconjugation, chemical biology, and medicinal chemistry. The high efficiency and selectivity of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in bioconjugation reactions make it an attractive tool for studying biological systems. However, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has some limitations, including its high cost and the need for specialized equipment for photoactivation. Despite these limitations, there are several future directions for the use of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in scientific research, including the development of novel therapeutics, the study of protein-protein interactions, and the development of biosensors and diagnostic tools.
Synthesemethoden
The synthesis of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves the reaction of 7-hydroxy-3,4-dimethylcoumarin with 4-tert-butylbenzyl bromide in the presence of a base. The reaction yields 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one as a white crystalline powder with a high yield. The purity of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be further increased through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been widely used in scientific research due to its unique properties. One of the most significant applications of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is in bioconjugation. 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids, through a copper-free click chemistry reaction. This reaction is highly efficient and selective, making it an attractive method for bioconjugation.
Eigenschaften
IUPAC Name |
7-[(4-tert-butylphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-14-15(2)21(23)25-20-12-18(10-11-19(14)20)24-13-16-6-8-17(9-7-16)22(3,4)5/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVSZXZNCIDSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5172320.png)

![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5172348.png)
![4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5172349.png)

![methyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5172359.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)

![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![4-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B5172392.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)
![4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
![N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)
![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)